Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-15(9-11)13-4-6-14(7-5-13)16(17)18-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXLZYDSTQUMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Suzuki-Miyaura cross-coupling reaction between methyl 4-bromobenzoate and 3,5-dimethylphenylboronic acid forms the cornerstone of this synthesis. This method leverages the palladium-catalyzed coupling of an aryl halide (methyl 4-bromobenzoate) with a boronic acid (3,5-dimethylphenylboronic acid) to construct the biphenyl backbone. The ester group in methyl 4-bromobenzoate remains intact under basic coupling conditions, eliminating the need for post-coupling functionalization.
Catalyst Systems
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Pd(OAc)₂/PPh₃ System : A combination of palladium acetate (5 mol%) and triphenylphosphine (20 mol%) in a DMF/H₂O (2:1) solvent system at 100°C achieves yields of 80–83% for analogous biphenyl esters. The phosphine ligand stabilizes the palladium center, preventing nanoparticle aggregation.
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PdCl₂(dppf) System : Using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%) in dimethoxyethane (DME) with aqueous sodium bicarbonate enhances reactivity for sterically hindered substrates, yielding 71–80%.
Solvent and Base Optimization
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Polar Aprotic Solvents : DMF facilitates ligand coordination and substrate solubility, while DME improves reaction homogeneity for electron-deficient aryl halides.
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Inorganic Bases : Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) maintain a pH conducive to transmetalation without hydrolyzing the ester.
Alternative Synthetic Pathways and Post-Coupling Modifications
Ullmann-Type Coupling Limitations
While Ullmann coupling offers a copper-catalyzed alternative, the provided sources lack evidence of its efficacy for this substrate. The elevated temperatures (often >150°C) required risk decarboxylation of the ester group, making this route less viable.
Esterification of Biphenyl Carboxylic Acids
For substrates where the ester is introduced post-coupling, 4-(3',5'-dimethylbiphenyl)benzoic acid is methylated using dimethyl sulfate in acetone with potassium carbonate as a base, achieving 60–80% yields. This method avoids ester hydrolysis during coupling but introduces an additional step.
Experimental Protocols and Optimization
Standard Suzuki-Miyaura Procedure
Reagents :
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Methyl 4-bromobenzoate (1.0 equiv)
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3,5-Dimethylphenylboronic acid (1.2 equiv)
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Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%)
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Na₂CO₃ (2.0 equiv), DMF/H₂O (2:1, 0.2 M)
Procedure :
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Charge a flask with methyl 4-bromobenzoate, boronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
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Degas with N₂, add solvent, and heat at 100°C for 12 h.
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Cool, extract with EtOAc (3×20 mL), dry over Na₂SO₄, and concentrate.
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Purify via silica chromatography (hexane/EtOAc 20:1) to isolate the product as a white solid (yield: 81%).
Comparative Analysis of Catalysts
| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF/H₂O | Na₂CO₃ | 100 | 81 |
| PdCl₂(dppf) | DME | NaHCO₃ | 85 | 78 |
The Pd(OAc)₂/PPh₃ system offers marginally higher yields, while PdCl₂(dppf) reduces reaction times for electron-rich boronic acids.
Challenges in Purification and Side Reactions
Byproduct Formation
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Homocoupling : Oxidative homocoupling of the boronic acid generates biphenyl byproducts, mitigated by rigorous degassing and maintaining a 1:1.2 halide-to-boronic acid ratio.
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Deboronation : Protodeboronation of 3,5-dimethylphenylboronic acid is minimized by avoiding prolonged heating and strongly acidic conditions.
Purification Strategies
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Column Chromatography : Silica gel elution with hexane/EtOAc (20:1) effectively separates the target compound from methyl 4-bromobenzoate (Rf = 0.3) and homocoupled byproducts (Rf = 0.7).
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Recrystallization : Trials with ethanol/water (3:1) yield crystalline product but recover only 65% due to solubility issues.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations.
- Reactions:
- Electrophilic Substitution: Participates in nitration, sulfonation, and halogenation reactions.
- Reduction: The ester group can be reduced to alcohols using lithium aluminum hydride.
- Hydrolysis: Hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions.
Materials Science
The compound's biphenyl structure contributes to its application in materials science, particularly in organic electronics.
- Organic Light-Emitting Diodes (OLEDs): this compound is incorporated into OLEDs due to its favorable electronic properties.
- Liquid Crystal Displays (LCDs): Utilized in the formulation of materials for LCD technologies.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties.
- Drug Discovery: Investigated as a lead compound for developing new drugs targeting various diseases. Its derivatives have shown promise in treating conditions such as hepatitis B and D viruses .
- Intermediate in Synthesis: Acts as an intermediate in synthesizing biologically active compounds.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity and functionalization |
| Materials Science | Components for OLEDs and LCDs | Enhanced electronic properties |
| Pharmaceuticals | Intermediate for drug synthesis | Potential therapeutic effects |
| Biological Research | Investigated for biological activity | Lead compound potential in drug discovery |
Case Study 1: Drug Development
A study published in Cell demonstrated the application of methylation techniques involving compounds like this compound to enhance drug discovery processes. The research highlighted the efficacy of late-stage functionalization strategies that utilize this compound to modify existing drugs for improved activity against viral infections .
Case Study 2: OLED Technology
Research conducted on OLED materials incorporated this compound into device structures. The findings indicated that devices utilizing this compound exhibited superior brightness and efficiency compared to traditional materials, showcasing its potential in next-generation display technologies.
Mechanism of Action
The mechanism of action of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, altering their function. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects: Electron-donating methyl groups in the target compound increase electron density on the biphenyl system, leading to upfield shifts in 1H NMR (e.g., δ 2.35 for CH3) compared to electron-withdrawing groups like -NO2 (δ 8.30) .
- Hydrolytic Stability : The methyl-substituted compound exhibits higher stability in basic media compared to nitro- or hydroxy-substituted analogs, as electron-donating groups slow ester hydrolysis .
Crystallographic and Stability Data
- The crystal structure of Methyl 4′-amino-3′,5′-dimethyl-[1,1′-biphenyl]-4-carboxylate (a close analog) reveals intermolecular hydrogen bonds (H⋯O distance: 2.335 Å) and van der Waals interactions, which stabilize the lattice . The dimethyl groups in the target compound likely enhance hydrophobic interactions, improving thermal stability compared to unsubstituted analogs.
- In hydrolytic studies, Methyl [1,1'-biphenyl]-4-carboxylate (compound 17 in ) showed moderate stability in rat plasma (t1/2 = 12 h), whereas electron-withdrawing substituents (e.g., -NO2) reduce stability (t1/2 < 6 h). The target compound’s methyl groups may extend t1/2 to >24 h .
Biological Activity
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate (MDMBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of MDMBC, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Synthesis
MDMBC is characterized by a biphenyl structure with two methyl groups at the 3' and 5' positions and a carboxylate group at the 4-position. The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of functional groups that enhance biological activity .
Antiviral Activity
MDMBC has been evaluated for its antiviral properties, particularly as an inhibitor of HIV-1 protease. A study demonstrated that derivatives of biphenyl compounds, including those similar to MDMBC, exhibited significant inhibitory activity against HIV-1 protease. The presence of methoxy substituents on the biphenyl ring was crucial for enhancing van der Waals interactions within the enzyme's active site, leading to improved antiviral potency .
Table 1: Antiviral Potency of Biphenyl Derivatives
| Compound ID | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 21a | 5 | HIV-1 protease inhibition |
| 21b | 14 | Less potent than 21a |
| MDMBC | TBD | Potentially similar mechanism |
Antimicrobial Activity
MDMBC's antimicrobial activity has also been investigated against various bacterial strains. In a high-throughput screening against Mycobacterium tuberculosis, compounds structurally related to MDMBC showed promising results. The minimum inhibitory concentration (MIC) values were determined, indicating that certain derivatives could inhibit bacterial growth effectively .
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound ID | MIC (µg/mL) | Activity Level |
|---|---|---|
| 4PP-1 | 6.3 | Moderate |
| 4PP-2 | 2.0 | High |
| MDMBC | TBD | TBD |
Anticancer Activity
Research has indicated that MDMBC may possess anticancer properties as well. A related compound was found to be active against human pancreatic tumor (MIA PaCa-2) and epithelial carcinoma (A431) cells at low micromolar concentrations. The mechanism involved blocking cell cycle progression and inhibiting tubulin polymerization, which is critical for cancer cell division .
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | Low | Inhibition of tubulin polymerization |
| A431 | Low | Cell cycle arrest |
Case Study: HIV-1 Protease Inhibition
In a detailed study on HIV-1 protease inhibitors, MDMBC-related compounds were synthesized and tested. The results indicated that modifications in the biphenyl structure significantly affected the binding affinity and inhibitory potency against the enzyme. The best-performing compounds showed IC50 values in the low nanomolar range, highlighting the importance of structural optimization in drug design .
Case Study: Antimicrobial Screening
A comprehensive antimicrobial screening involving over 98,000 compounds led to the identification of several promising candidates with MIC values below 10 µg/mL against M. tuberculosis. MDMBC was part of this screening process, demonstrating potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, toluene/EtOH solvent system, Na₂CO₃ base, 110°C for 6 hours) is a common method to construct the biphenyl core . Optimization involves adjusting solvent polarity (e.g., HFIP for meta-C–H activation) and purification techniques, such as preparative TLC with hexanes/EtOAc (2:1 v/v), to improve yields (39% reported in one study) .
Q. How can NMR and mass spectrometry (MS) be used to confirm the structural integrity of this compound?
- Answer:
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm for biphenyl), methyl ester (δ ~3.9 ppm), and dimethyl substituents (δ ~2.3 ppm for CH₃ groups) .
- 13C NMR : Peaks at δ ~167 ppm confirm the ester carbonyl, while aromatic carbons appear between δ 120–140 ppm .
- MS : High-resolution MS (HRMS) should match the molecular formula (C₁₆H₁₆O₂), with fragmentation patterns confirming substituent positions .
Advanced Research Questions
Q. How does this compound function as an intermediate in medicinal chemistry, particularly for protein degraders?
- Answer: The biphenyl core is a scaffold for designing proteolysis-targeting chimeras (PROTACs). For instance, derivatives with amino or piperazinyl groups (e.g., tert-butyl 3'-substituted analogs) are synthesized for WDR5 degraders, leveraging the ester group for subsequent hydrolysis to carboxylic acids, which enhance target binding . Structural modifications at the 3',5'-positions improve solubility and metabolic stability .
Q. What challenges arise in achieving meta-C–H functionalization of this compound, and how can they be addressed?
- Answer: Direct meta-C–H activation is hindered by electronic and steric factors. A U-shaped template strategy (e.g., using bis-cyano aryl directing groups) enables remote meta-arylation. For example, HFIP as a solvent enhances template-substrate π-interactions, facilitating Pd-catalyzed coupling with aryl iodides (yields up to 56%) . Competing ortho/para selectivity is mitigated by steric bulk at the 3',5'-dimethyl positions .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer: Electron-donating methyl groups at 3',5'-positions increase electron density on the biphenyl ring, accelerating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from dimethyl groups may reduce coupling efficiency with bulky boronic acids. Computational studies (e.g., DFT) can predict regioselectivity, while adjusting ligand sterics (e.g., XPhos vs. SPhos) optimizes turnover .
Methodological Considerations
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Answer: Column chromatography using silica gel with hexanes/EtOAc gradients (e.g., 4:1 to 1:1) effectively separates the ester from polar byproducts. For trace impurities, recrystallization in ethanol/water mixtures enhances purity (>95%) . Preparative HPLC (C18 column, acetonitrile/water mobile phase) is advised for enantiomerically pure derivatives .
Q. How can computational tools aid in predicting the biological activity of derivatives of this compound?
- Answer: Molecular docking (e.g., AutoDock Vina) models interactions with targets like WDR5, identifying critical hydrogen bonds between the carboxylate and Arg residues . QSAR studies correlate substituent electronic parameters (Hammett σ) with degradation efficiency (DC₅₀ values), guiding rational design .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for Suzuki-Miyaura couplings of biphenyl esters: How should researchers address reproducibility issues?
- Answer: Yield variations (e.g., 39% vs. 87% in similar reactions) arise from catalyst loading (2–5 mol% Pd), boronic acid purity, and oxygen sensitivity. Rigorous degassing of solvents and use of fresh Pd(PPh₃)₄ improve consistency . Kinetic studies (e.g., monitoring via in situ IR) identify rate-limiting steps, such as transmetallation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
